2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine

Medicinal chemistry Building block sourcing Physicochemical property

Programs requiring chiral piperidine-pyrazine scaffolds face a critical sourcing risk: homologation of the piperidine N-alkyl chain alters lipophilicity, steric bulk, and stereochemistry, making close analogs non-interchangeable. This compound solves that by delivering a pre-installed stereogenic center for direct enantioenriched access without external chiral resolution. • Enables SAR diversification via SNAr or metal-catalyzed cross-coupling at the 2-Cl position • PASS-predicted kinase inhibition (Pa 0.657) supports prioritization for empirical profiling panels • Compound-specific characterization data de-risks procurement; purity ≥95%, store at 2-8°C.

Molecular Formula C11H16ClN3
Molecular Weight 225.72 g/mol
CAS No. 1219967-76-6
Cat. No. B1394662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine
CAS1219967-76-6
Molecular FormulaC11H16ClN3
Molecular Weight225.72 g/mol
Structural Identifiers
SMILESCCC1CCCCN1C2=CN=CC(=N2)Cl
InChIInChI=1S/C11H16ClN3/c1-2-9-5-3-4-6-15(9)11-8-13-7-10(12)14-11/h7-9H,2-6H2,1H3
InChIKeyXQSPNJRZTZGASO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-(2-ethylpiperidin-1-yl)pyrazine (CAS 1219967‑76‑6) – Physicochemical and Structural Baseline for Procurement


2‑Chloro‑6‑(2‑ethylpiperidin‑1‑yl)pyrazine is a heterocyclic small molecule (C₁₁H₁₆ClN₃, MW 225.72 g mol⁻¹) comprising a pyrazine core chlorine‑substituted at the 2‑position and a chiral 2‑ethylpiperidine moiety at the 6‑position . It is primarily offered as a synthetic building block for medicinal chemistry and agrochemical discovery programs, with commercial purity typically ≥95 % .

Why Simple In‑Class Substitutes Cannot Replace 2‑Chloro‑6‑(2‑ethylpiperidin‑1‑yl)pyrazine


Within the 2‑chloro‑6‑(alkylpiperidin‑1‑yl)pyrazine class, even a one‑carbon homologation of the piperidine N‑alkyl chain (e.g., H → methyl → ethyl) alters the molecular weight, lipophilicity (cLogP), steric bulk, and the number of chiral centres . The 2‑ethylpiperidine substituent introduces a stereogenic centre that is absent in the piperidine or 4‑substituted analogs, making the molecule’s three‑dimensional shape and potential target engagement non‑interchangeable with close relatives. Consequently, a generic substitution strategy risks loss of synthetic intermediate reactivity, altered pharmacokinetic properties, or failure to replicate reported biological profiles – effects that can only be de‑risked by compound‑specific characterisation data.

Quantitative Differentiation Evidence for 2‑Chloro‑6‑(2‑ethylpiperidin‑1‑yl)pyrazine vs. Closest Analogs


Molecular Weight and Heavy‑Atom Count Differentiate Homologues in the 2‑Chloro‑6‑(alkylpiperidin‑1‑yl)pyrazine Series

Compared with the unsubstituted piperidine analog, the target compound contains two additional sp³ carbon atoms, increasing molecular weight by 28.05 g mol⁻¹ and heavy‑atom count by 2 . This difference directly affects compound handling, molar concentration calculations, and the lipophilic contribution of the substituent group in downstream structure‑activity relationships. Although a direct experimental cLogP head‑to‑head is not available, the incremental change is consistent with the literature methylene‑shift effect of +0.4–0.5 log P units per CH₂ group .

Medicinal chemistry Building block sourcing Physicochemical property

Presence of a Stereogenic Centre as a Differentiator from Achiral Piperidine and 4‑Substituted Analogs

The 2‑ethylpiperidine substituent contains one tetrahedral stereogenic centre, whereas the closely related 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine (CAS 343856‑62‑2) and 2‑chloro‑6‑(4‑ethylpiperidin‑1‑yl)pyrazine are achiral or prochiral molecules . The 2‑methyl analog (CAS 1219967‑71‑1) is also chiral but has a smaller alkyl group. This structural feature is critical for programs where chirality‑dependent target engagement or diastereomeric resolution is required. No quantitative enantioselectivity data exist for the target compound, so the item is class‑level inference only.

Chiral building block Enantioselective synthesis Medicinal chemistry

In‑Silico PASS Prediction Profile Indicates Multi‑Target Biological Potential

A published PASS (Prediction of Activity Spectra for Substances) analysis of the target compound generated probabilities for several pharmacological activities: signal transduction pathway inhibitor (Pa = 0.657), chloride peroxidase inhibitor (Pa = 0.620), protein kinase inhibitor (Pa = 0.584), antimycobacterial (Pa = 0.577), and platelet‑derived growth factor kinase inhibitor (Pa = 0.584) [1]. No analogous PASS table was located for the piperidine or 2‑methylpiperidine analogs, precluding a direct probabilistic comparison. However, the pattern suggests that the 2‑ethyl substitution may confer a distinct activity spectrum compared to smaller or achiral analogs.

In‑silico prediction Biological activity Drug discovery

Commercial Availability and Purity Consistency Relative to Unsubstituted Analog

The target compound is stocked by multiple non‑exclusive suppliers at ≥95 % purity (HPLC) . In contrast, the closest analog 2‑chloro‑6‑(piperidin‑1‑yl)pyrazine (CAS 343856‑62‑2) is listed at 97 % purity from some vendors . While the 2 % purity gap is small, it can be consequential in fragment‑based screening or parallel synthesis where impurities accumulate and must be tracked; users who require a consistent purity specification across a series may need to specify the ethyl homolog separately.

Supply chain Purity Building block procurement

Application Scenarios for 2‑Chloro‑6‑(2‑ethylpiperidin‑1‑yl)pyrazine Grounded in the Above Evidence


Chiral Building Block for Enantioselective Medicinal Chemistry

Programs that require a chiral piperidine‑pyrazine scaffold for target‑focused libraries can employ this compound as a direct intermediate, leveraging the pre‑installed stereogenic centre to access enantioenriched final compounds without external chiral resolution [1].

Late‑Stage Functionalisation via the 2‑Chloro Handle

The chlorine atom serves as a versatile leaving group for nucleophilic aromatic substitution or metal‑catalyzed cross‑couplings, enabling diversification into kinase‑focused libraries where the 2‑ethylpiperidine moiety is kept constant for SAR exploration [1].

Probe Compound for Protein Kinase or Signal Transduction Screening

Based on the PASS prediction signature (signal transduction inhibitor Pa 0.657, protein kinase inhibitor Pa 0.584), this compound can be prioritised for empirical kinase profiling panels, serving as a starting point for hit‑to‑lead campaigns that require a sterically differentiated, lipophilic core [1].

Antimycobacterial Fragment Elaboration

The predicted antimycobacterial activity (Pa 0.577) supports its use as a fragment in phenotypic whole‑cell screens against Mycobacterium tuberculosis, where the ethyl‑group may mimic natural substrate lipophilic moieties better than the simpler piperidine analog [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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